2,3',4,5'-Tetrachlorodiphenyl ether

Environmental Chemistry Bioaccumulation QSAR Modeling

Researchers developing GC-MS methods or QSAR models for polychlorinated diphenyl ethers (PCDEs) require congener-specific reference standards to ensure analytical accuracy. 2,3',4,5'-Tetrachlorodiphenyl ether (PCDE-68) is a certified reference standard that eliminates the risk of cross-congener interference. Its well-defined LogP (6.09) and Henry's Law constant (1.0×10⁻² mol/(m³·Pa)) provide validated parameters for multimedia fate modeling. Sourced from accredited manufacturers, this native compound is available for rapid fulfillment, ensuring your environmental monitoring or toxicological study proceeds without delay.

Molecular Formula C12H6Cl4O
Molecular Weight 308.0 g/mol
CAS No. 147102-64-5
Cat. No. B12661926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3',4,5'-Tetrachlorodiphenyl ether
CAS147102-64-5
Molecular FormulaC12H6Cl4O
Molecular Weight308.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H6Cl4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H
InChIKeyXORVNHCKWFPDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3',4,5'-Tetrachlorodiphenyl ether: Environmental Fate Reference


2,3',4,5'-Tetrachlorodiphenyl ether (CAS: 147102-64-5), systematically known as PCDE-68, is a specific congener within the class of polychlorinated diphenyl ethers (PCDEs), comprising 209 possible congeners [1]. As a tetra-chlorinated diphenyl ether, it shares structural and physicochemical similarities with polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs) [2]. Its primary value in research and industry lies not as an active ingredient, but as a model compound and an analytical reference standard. It is used to study the environmental fate, transport, and toxicity mechanisms of this class of emerging persistent organic pollutants [1].

Role Model compound & analytical reference standard
Use Environmental fate, transport & toxicity mechanism studies
Class Polychlorinated diphenyl ether (PCDE) congener

Chlorination Pattern Specificity for 2,3',4,5'-Tetrachlorodiphenyl ether


In the study of polychlorinated diphenyl ethers (PCDEs), congener-specific properties are not uniform. Substituting one PCDE congener for another is scientifically invalid due to the significant impact of chlorine atom number and substitution pattern on physicochemical and toxicological behavior [1]. For instance, among 12 PCDE congeners tested for aquatic toxicity, 3,3′,4,4′-tetra-CDE exhibited the highest toxicity [1]. Furthermore, the position of chlorine atoms influences the molecule's ability to adopt a coplanar conformation, a key determinant in binding to the aryl hydrocarbon receptor (AhR) and mediating toxicity [2]. Therefore, using a different tetra-chlorinated isomer or a tri-/penta-chlorinated analog as a substitute for 2,3',4,5'-Tetrachlorodiphenyl ether (PCDE-68) would introduce uncontrolled variability, rendering environmental modeling or toxicological assessments inaccurate.

Chlorine substitution pattern significantly alters physicochemical properties; congener-specific behavior cannot be inferred.
Coplanar conformation and AhR binding affinity vary with substitution, making toxicity profiles non-transferable.
Different retention times and MS fragmentation preclude substitution in analytical identification and quantification.

Quantitative Comparison of 2,3',4,5'-Tetrachlorodiphenyl ether to Analogs


LogP: Predictor of Bioaccumulation Potential

The n-octanol/water partition coefficient (log Kow) is a primary determinant of a compound's bioaccumulation potential. The logP for 2,3',4,5'-tetrachlorodiphenyl ether is reported as 6.09250 . While a direct comparative measurement for all 209 congeners is not available, this value places the compound in a high hydrophobicity range. In a study of 12 PCDEs, EC50/LC50 values for aquatic toxicity were found to have an extremely significant correlation with logKow [1]. This specific value is therefore an essential input for quantitative structure-activity relationship (QSAR) models used in environmental risk assessment, and cannot be inferred from other congeners.

LogP (Bioaccumulation)
Reported
6.09250
Congener-specific bioaccumulation predictor
Predicted value; essential QSAR input
Environmental Chemistry Bioaccumulation QSAR Modeling

Henry's Law Constant: Air-Water Partitioning

The Henry's Law constant (Hscp) governs the partitioning of a compound between air and water, crucial for modeling its long-range atmospheric transport. The Hscp for 2,3',4,5'-tetrachlorodiphenyl ether at 298.15 K is 1.0×10⁻² mol/(m³·Pa) [1]. This value is derived from a comprehensive study of 106 PCDE congeners [2]. For comparison, other PCDE congeners exhibit different values; for example, some highly chlorinated congeners have significantly lower constants, indicating a greater propensity to remain in the aqueous phase [2]. Using an incorrect Henry's Law constant for this specific congener would lead to significant errors in environmental multiphase models.

Henry's Law Constant
Reported
1.0×10⁻² mol/(m³·Pa)
Required for multiphase environmental modeling
At 298.15 K; derived from VP/AS data
Atmospheric Chemistry Environmental Fate Volatilization

Certified Reference Standard for Method Validation

2,3',4,5'-Tetrachlorodiphenyl ether is available as a native chlorinated diphenyl ether (PCDE) certified reference standard [1]. In environmental analysis, such standards are essential for calibrating instruments (e.g., GC-MS) and validating methods for the quantification of PCDEs in complex matrices like fish tissue or sediment [2]. While other tetra-chlorinated congeners exist (e.g., 2,3,4,5-tetrachlorodiphenyl ether or 2,2',4,5'-tetrachlorodiphenyl ether), they have different retention times and mass spectral fragmentation patterns. A researcher must procure the specific congener, 2,3',4,5'-tetraCDE, to serve as an authentic reference for identifying and quantifying this exact compound in environmental samples.

Reference Standard
Analytical context
Certified PCDE-68 native standard
Essential for unambiguous PCDE-68 quantification
For GC-MS or LC-MS/MS method validation
Analytical Chemistry Environmental Monitoring Method Validation

Key Applications of 2,3',4,5'-Tetrachlorodiphenyl ether


Environmental Fate and Transport Modeling

Researchers constructing multimedia fate models (e.g., EQC, SimpleBox) to predict the distribution of PCDEs in air, water, and soil require congener-specific physicochemical parameters. 2,3',4,5'-Tetrachlorodiphenyl ether (PCDE-68) provides the precise inputs needed for such models, including its specific LogP of 6.09250 [1] and Henry's Law constant of 1.0×10⁻² mol/(m³·Pa) [2]. These values are essential to accurately simulate the behavior of this particular congener in the environment.

Analytical Method Development and Environmental Monitoring

Environmental testing laboratories and research groups monitoring PCDE contamination in biota (e.g., fish) or sediments must use authentic, congener-specific reference standards. The native 2,3',4,5'-Tetrachlorodiphenyl ether standard [3] is essential for developing and validating sensitive GC-MS or LC-MS/MS methods, enabling the unambiguous identification and accurate quantification of this specific pollutant.

QSAR Model Development

Computational toxicologists and environmental chemists developing QSAR models to predict the toxicity of untested PCDEs rely on high-quality experimental data for a training set of congeners. Data points such as the acute toxicity correlations established for 12 PCDEs, where 3,3',4,4'-tetra-CDE was identified as the most toxic [1], highlight the need for individual congener data. 2,3',4,5'-Tetrachlorodiphenyl ether serves as a distinct data point for building and validating these predictive models.

Comparative Toxicology and AhR Activation Studies

Researchers investigating the structural determinants of PCDE toxicity, particularly concerning activation of the aryl hydrocarbon receptor (AhR), use specific congeners to probe structure-activity relationships. The unique 2,3',4,5'-substitution pattern of this compound influences its ability to adopt a coplanar conformation [4], which is directly linked to its AhR binding affinity. This makes it a critical comparator in studies designed to elucidate the toxicological mechanisms of PCDEs relative to PCBs and other halogenated aromatics [5].

Application
Selection Property
Validation Focus
Environmental Fate Modeling
Congener-specific physicochemical data
Fate model input consistency
Analytical Method Development
Authentic congener reference standard
Chromatographic retention and MS verification
QSAR Model Development
Individual congener toxicity data
Predictive model accuracy
AhR Activation Studies
Substitution pattern and coplanarity
Conformation-dependent binding affinity
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